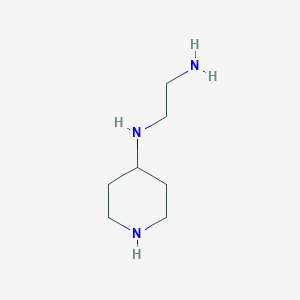![molecular formula C10H12N2O2 B8480356 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile](/img/structure/B8480356.png)
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile
描述
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amino group, a hydroxypropoxy group, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-amino-2-hydroxypropyl derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
科学研究应用
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzonitrile moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
4-Aminobenzonitrile: Lacks the hydroxypropoxy group, making it less versatile in certain reactions.
4-(2-Hydroxypropoxy)benzonitrile: Lacks the amino group, reducing its potential for hydrogen bonding interactions.
3-Amino-4-hydroxybenzonitrile: Different positioning of functional groups, leading to distinct reactivity and applications.
Uniqueness
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is unique due to the presence of both amino and hydroxypropoxy groups, which provide a combination of reactivity and interaction potential. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
4-(3-amino-2-hydroxypropoxy)benzonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-4,9,13H,6-7,12H2 |
InChI 键 |
UDZJFMWGZYXJMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)OCC(CN)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol](/img/structure/B8480278.png)
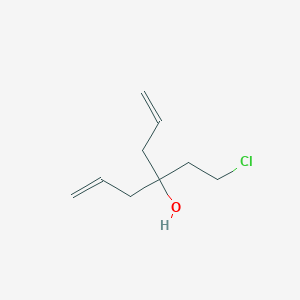
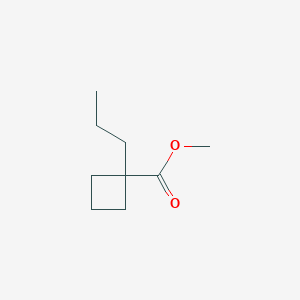
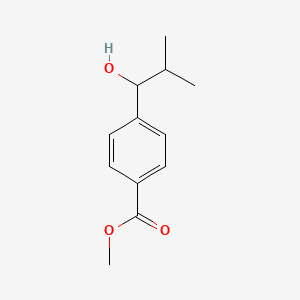
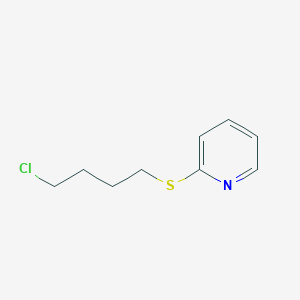
![Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-](/img/structure/B8480308.png)
![5-methoxy-3-(2-nitroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8480317.png)
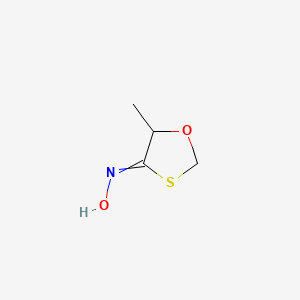
![1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8480326.png)
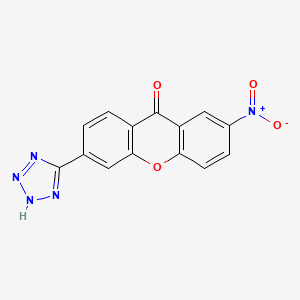
![2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)
